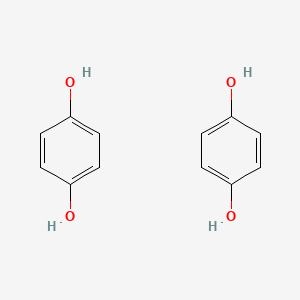

benzene-1,4-diol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C12H12O4 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC 名称 |

benzene-1,4-diol |

InChI |

InChI=1S/2C6H6O2/c2*7-5-1-2-6(8)4-3-5/h2*1-4,7-8H |

InChI 键 |

LJSAJMXWXGSVNA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzene-1,4-diol via Phenol Hydroxylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benzene-1,4-diol, commonly known as hydroquinone (B1673460), through the hydroxylation of phenol (B47542). This guide details various catalytic methodologies, presents comparative quantitative data, and offers detailed experimental protocols. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

The hydroxylation of phenol is a critical industrial reaction for the production of dihydroxybenzenes, primarily hydroquinone and catechol. These compounds are essential intermediates in the manufacturing of a wide array of products, including polymers, pharmaceuticals, agrochemicals, and antioxidants. The selective synthesis of the para-isomer, hydroquinone, is of particular interest due to its broad range of applications.

Traditionally, the production of hydroquinone has relied on multi-step processes, such as the oxidation of aniline (B41778) or the Hock process involving the di-isopropylation of benzene. However, the direct hydroxylation of phenol using hydrogen peroxide (H₂O₂) as a "green" oxidant has emerged as a more environmentally benign and atom-economical alternative, with water as the only theoretical byproduct.[1] The primary challenge in this process lies in controlling the regioselectivity to favor the formation of hydroquinone over its ortho-isomer, catechol, and minimizing the formation of tar-like byproducts.[1]

This guide explores various catalytic systems developed to enhance the efficiency and selectivity of phenol hydroxylation, including heterogeneous catalysts like titanium silicalite-1 (TS-1) and metal-organic frameworks (MOFs), homogeneous systems such as Fenton's reagent, and innovative approaches like photocatalysis and enzymatic conversions.

Catalytic Systems for Phenol Hydroxylation

The choice of catalyst is paramount in directing the outcome of phenol hydroxylation. Catalytic systems can be broadly categorized into heterogeneous and homogeneous, each with distinct advantages and disadvantages.

Heterogeneous Catalysis

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous operation.

TS-1, a titanium-containing MFI-type zeolite, is one of the most extensively studied and commercially successful catalysts for phenol hydroxylation.[1] The Enichem process, a notable industrial application, utilizes TS-1 for the production of hydroquinone and catechol.[1] The titanium atoms incorporated into the zeolite framework are the active sites for the activation of H₂O₂.

The reaction is typically conducted at temperatures ranging from 50 to 100°C.[1] The selectivity towards hydroquinone versus catechol is influenced by the solvent used, with polar solvents generally favoring hydroquinone formation.[1]

Iron-based catalysts, including iron-containing zeolites and metal-organic frameworks (MOFs), have garnered significant attention due to the low cost and low toxicity of iron. Iron-based MOFs, such as Fe-BTC, have demonstrated high activity and selectivity in phenol hydroxylation under mild conditions.[2][3] These catalysts can be reused multiple times with minimal loss of activity.[2][3]

Homogeneous Catalysis

Homogeneous catalysts, while often exhibiting high activity and selectivity, present challenges in terms of separation and reuse.

Fenton's reagent, a solution of a ferrous salt (typically FeSO₄) and hydrogen peroxide, generates highly reactive hydroxyl radicals (•OH) that can hydroxylate phenol.[4][5][6][7] This method is effective but can be non-selective, leading to the formation of various oxidation products and tars. The reaction proceeds through a free-radical mechanism.[2][3]

Other Catalytic Methods

Photocatalytic hydroxylation of phenol utilizes semiconductor materials, such as titanium dioxide (TiO₂) or specialized organic pigments, which generate reactive oxygen species upon irradiation with UV or visible light.[8][9] This method offers the potential for using solar energy, making it a sustainable approach.

Biocatalytic methods employing enzymes like tyrosinase or cytochrome P450 offer high selectivity under mild reaction conditions.[10] However, challenges such as enzyme stability and cost currently limit their large-scale industrial application.

Comparative Data of Catalytic Systems

The following tables summarize quantitative data from various studies on phenol hydroxylation, providing a basis for comparing the performance of different catalytic systems.

| Catalyst System | Catalyst | Temperature (°C) | Phenol:H₂O₂ Molar Ratio | Solvent | Phenol Conversion (%) | Hydroquinone (HQ) Selectivity (%) | Catechol (CAT) Selectivity (%) | HQ:CAT Ratio | Reference |

| Heterogeneous | |||||||||

| Zeolite | TS-1 | 90-100 | 3:1 | Acetone/Water | 25 | - | - | ~1:1 | [1] |

| Zeolite | FeAPO-11 | - | - | - | - | - | - | ~1:1 | [11] |

| MOF | Fe-BTC | 50 | 1:1 | Water | 16.9 | 32.4 | 66.9 | 0.48 | [2][3] |

| MOF | Fe(II)/MOF-5 | 80 | - | - | - | - | 98.6 | - | [12] |

| Apatite | Cu-apatite | 60 | 1:2 | Water | 64 | - | - | - | [13] |

| Homogeneous | |||||||||

| Fenton's Reagent | Fe²⁺/H₂O₂ | 25 | 1:5 (reagent ratio) | Water | 100 | - | - | - | [5][14] |

| Industrial Processes | |||||||||

| Enichem | TS-1 | 90-100 | 3:1 | - | 25 | - | - | 1:1 | [1] |

| Rhone-Poulenc | H₃PO₄/HClO₄ | - | - | - | 5 | - | - | 1.4:1 | [1] |

| Brichima | Fe(II)/Co(II) | - | - | - | 10 | - | - | Variable | [1] |

Note: A hyphen (-) indicates that the data was not specified in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of hydroquinone from phenol.

General Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale phenol hydroxylation experiment.

References

- 1. Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2 [mdpi.com]

- 2. scirp.org [scirp.org]

- 3. Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide [scirp.org]

- 4. rmag.soil.msu.ru [rmag.soil.msu.ru]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101857528A - Method for preparing catechol and hydroquinone by photocatalytic hydroxylation - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydroxylation of phenol to hydroquinone catalyzed by a human myeloperoxidase-superoxide complex: possible implications in benzene-induced myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Aqueous-phase catalytic hydroxylation of phenol with H 2 O 2 by using a copper incorporated apatite nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02021G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Dichotomy of a Redox-Active Scaffold: An In-depth Technical Guide to the Redox Properties of Hydroquinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinone (B1673460) and its derivatives represent a fascinating class of molecules characterized by their rich redox chemistry. This technical guide provides a comprehensive exploration of their redox properties, delving into their dual nature as both antioxidants and pro-oxidants. We will examine the electrochemical behavior that governs their activity, detail their impact on critical cellular signaling pathways, and provide standardized protocols for their evaluation. This document is intended to be a valuable resource for researchers in drug discovery, materials science, and toxicology, offering a foundational understanding of this versatile chemical scaffold.

Core Redox Mechanism: A Tale of Two Electrons

At the heart of hydroquinone's functionality lies its ability to undergo a reversible two-electron oxidation-reduction process. Hydroquinone, a benzenediol, can be oxidized to its corresponding quinone, a cyclohexadienedione. This transformation involves the loss of two electrons and two protons, often proceeding through a semiquinone intermediate. This reversible nature is central to their biological and chemical activities.[1]

The redox potential of this couple is a critical parameter that dictates the ease of this transformation and is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally lower the redox potential, making the hydroquinone easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect.[2]

Quantitative Redox Data

The redox potential is a key determinant of the biological activity of hydroquinone derivatives. The following table summarizes the standard reduction potentials for hydroquinone and some of its derivatives.

| Compound | Substituent(s) | E° (V vs. SHE) | Reference(s) |

| Hydroquinone | - | +0.699 | [3] |

| Methylhydroquinone | 2-CH₃ | - | [2] |

| 2,5-Dimethylhydroquinone | 2,5-(CH₃)₂ | - | [2] |

| Methoxyhydroquinone | 2-OCH₃ | - | [2] |

| 2,5-Dimethoxyhydroquinone | 2,5-(OCH₃)₂ | - | [2] |

| Chlorohydroquinone | 2-Cl | - | [2] |

| 2,5-Dichlorohydroquinone | 2,5-Cl₂ | - | [2] |

Antioxidant Properties: Quenching the Fire of Oxidative Stress

The ability of hydroquinones to donate hydrogen atoms from their hydroxyl groups makes them potent antioxidants. They can effectively scavenge a variety of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to numerous pathological conditions.

Assays for Antioxidant Capacity

The antioxidant activity of hydroquinone derivatives is commonly quantified using several in vitro assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

The following table presents a compilation of IC50 values for hydroquinone and some of its derivatives from various antioxidant assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mmol Fe²⁺/g) | Reference(s) |

| Hydroquinone | 31.96 | 4.57 | 8.77 | [4] |

| Arbutin (Hydroquinone glucoside) | >100 | - | - | [4] |

| Benzyl 5-O-β-D-glucopyranosyl-2,5-dihydroxybenzoate | >100 | 0.31 | 0.34 | [4] |

| Ganoderma Meroterpenoids | 16-22 | - | - | [1] |

| Plastoquinones | 25.68 | - | - | [4] |

Note: IC50 values are highly dependent on the specific experimental protocol and conditions. The data presented here is for comparative purposes and is sourced from various literature.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Test compound solutions at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Solvent (methanol or ethanol)

-

-

Procedure:

-

Prepare a working solution of DPPH in the chosen solvent.

-

In a microplate or cuvette, add a specific volume of the test compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).

-

A blank containing only the solvent and DPPH is also measured.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the % inhibition against the concentration of the test compound.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Test compound solutions at various concentrations

-

Positive control (e.g., Trolox)

-

Solvent (e.g., ethanol (B145695) or phosphate-buffered saline)

-

-

Procedure:

-

Generate the ABTS•+ radical cation by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with the solvent to obtain a specific absorbance at its maximum wavelength (typically around 734 nm).

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

Incubate for a specific time (e.g., 6 minutes).

-

Measure the absorbance at the maximum wavelength.

-

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.

-

Test compound solutions at various concentrations.

-

Standard solution of known Fe²⁺ concentration (e.g., FeSO₄).

-

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Incubate at 37°C for a defined time (e.g., 4 minutes).

-

Measure the absorbance of the blue-colored solution at its maximum wavelength (typically around 593 nm).

-

-

Calculation: A standard curve is generated using the Fe²⁺ standard. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.

Pro-oxidant Properties: The Other Side of the Coin

Paradoxically, under certain conditions, hydroquinones can also exhibit pro-oxidant activity. This typically occurs in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺). In this scenario, the hydroquinone can reduce the metal ion, which in turn can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. This pro-oxidant behavior can lead to cellular damage, including DNA strand breaks and lipid peroxidation.[5]

The balance between antioxidant and pro-oxidant effects is delicate and depends on several factors, including the concentration of the hydroquinone derivative, the presence of metal ions, and the cellular redox environment.

Impact on Cellular Signaling Pathways

The redox activity of hydroquinone and its derivatives allows them to modulate various cellular signaling pathways, playing a crucial role in both protective and pathological processes.

Nrf2 Signaling Pathway: The Master Regulator of Antioxidant Defense

Hydroquinones are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Electrophilic species, including the quinone forms of hydroquinones, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, upregulating the expression of antioxidant and detoxifying enzymes.

Caption: Nrf2 signaling pathway activation by hydroquinone.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Hydroquinone and its derivatives have been shown to modulate these pathways, often in a context-dependent manner. For instance, some derivatives can specifically inhibit the activation of p38 MAPK, thereby exerting anti-inflammatory effects.[6] In other contexts, benzoquinone, the oxidized form of hydroquinone, can activate the ERK/MAPK pathway via the production of reactive oxygen species (ROS).[7]

Caption: Modulation of the MAPK signaling pathway by a hydroquinone derivative.

Pro-apoptotic Signaling

The pro-oxidant activity of hydroquinones can trigger programmed cell death, or apoptosis. This is often mediated by the generation of ROS, which can lead to mitochondrial dysfunction and the activation of caspase cascades. For example, hydroquinone has been shown to induce apoptosis in lymphocytes through the activation of caspase-9 and caspase-3.[8]

Caption: Pro-apoptotic signaling induced by hydroquinone.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of hydroquinone and its derivatives. It provides information on redox potentials, the number of electrons transferred, and the reversibility of the redox process.

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates a typical workflow for performing a cyclic voltammetry experiment to analyze a hydroquinone derivative.

Caption: Experimental workflow for cyclic voltammetry of hydroquinone.

Detailed Experimental Protocol for Cyclic Voltammetry

-

Apparatus:

-

Potentiostat

-

Three-electrode cell (including a working electrode, e.g., glassy carbon; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)

-

-

Reagents:

-

Solvent (e.g., aqueous buffer, acetonitrile)

-

Supporting electrolyte (e.g., KCl, TBAPF₆)

-

Hydroquinone derivative to be analyzed

-

-

Procedure:

-

Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Then, dissolve the hydroquinone derivative in this solution to a known concentration (e.g., 1 mM).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate.

-

Data Acquisition: Run the experiment. The potential is swept from the initial to the switching potential and then back to the final potential, while the current is recorded.

-

Data Analysis: The resulting voltammogram (a plot of current versus potential) is analyzed to determine the peak potentials (anodic and cathodic), peak currents, and the formal redox potential.

-

Conclusion

The redox properties of hydroquinone and its derivatives are complex and multifaceted, underpinning their diverse biological and chemical applications. Their ability to act as both antioxidants and pro-oxidants highlights the importance of understanding the specific chemical environment and biological context in which they are employed. The methodologies and data presented in this guide provide a robust framework for the continued investigation and development of hydroquinone-based compounds for therapeutic and other applications. A thorough understanding of their structure-activity relationships, redox potentials, and interactions with cellular signaling pathways is paramount for harnessing their beneficial properties while mitigating potential toxicities.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]

- 6. JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of benzene-1,4-diol oxidation in aqueous solution

An In-depth Technical Guide to the Mechanism of Benzene-1,4-diol Oxidation in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the mechanisms governing the oxidation of this compound (hydroquinone) in aqueous solutions. Understanding these pathways is critical for applications ranging from pharmaceutical quality control, where hydroquinone (B1673460) is used as a skin-lightening agent, to environmental remediation and the development of redox-flow batteries. The oxidation process is nuanced, highly dependent on the oxidant, pH, and presence of catalysts, leading to various intermediates and products.

The fundamental reaction of hydroquinone (H₂Q) oxidation is a reversible two-electron, two-proton process that yields p-benzoquinone (Q).[1][2] This transformation proceeds through a critical intermediate, the semiquinone radical anion (SQ•⁻).

The overall reaction can be summarized as: C₆H₄(OH)₂ ⇌ C₆H₄O₂ + 2H⁺ + 2e⁻

This equilibrium is central to the function of hydroquinone as a reducing agent and is characterized by a standard electrochemical potential of +286 mV at pH 7.0.[3] The stability and reactivity of the involved species are heavily influenced by the solution's pH. In alkaline environments, the autooxidation of hydroquinone by molecular oxygen is significantly accelerated.[3]

Caption: General two-step oxidation pathway of hydroquinone.

Oxidation Pathways and Mechanisms

The specific pathway of hydroquinone oxidation is dictated by the nature of the oxidizing agent. Several key mechanisms are detailed below.

Electrochemical Oxidation

Electrochemical methods provide a controlled means to study the oxidation process. In a typical cyclic voltammetry (CV) experiment, hydroquinone undergoes a reversible two-electron transfer at the electrode surface.[1] The reaction involves the oxidation of hydroquinone to quinone during the anodic scan, followed by the reduction of the generated quinone back to hydroquinone during the cathodic scan.[1] This behavior is predominantly governed by diffusion of the electroactive species to the electrode.[4] The process is highly dependent on the pH of the solution, as protons are involved in the reaction.[5]

Chemical Oxidation

In the presence of molecular oxygen, particularly in alkaline solutions, hydroquinone undergoes autooxidation.[3][6] This process is often autocatalytic, involving the semiquinone radical as an intermediate.[6] The reaction rate is highly pH-dependent, increasing rapidly at higher pH values.[3] This pathway can be catalyzed by metal ions such as copper.[3][7] In the absence of radical scavengers like sulfite, hydrogen peroxide (H₂O₂) is formed as a primary product alongside p-benzoquinone.[6] Under strongly alkaline conditions, p-benzoquinone can further react to form hydroxylated derivatives like 2-hydroxyhydroquinone.[3]

Caption: Key steps in the autooxidation of hydroquinone.

Hydrogen peroxide is an effective oxidant for hydroquinone, often used in catalyzed systems to produce p-benzoquinone with high yield.[8] This reaction is famously employed by the bombardier beetle, which uses catalase and peroxidase enzymes to catalyze the rapid, exothermic reaction of hydroquinone and hydrogen peroxide as a defense mechanism.[9] In industrial synthesis, catalysts such as iodine or iodide salts (e.g., NaI, KI) are used to facilitate the oxidation in aqueous or polar organic solvents.[8]

Persulfate is a powerful oxidant. The reaction of hydroquinone with persulfate in an aqueous solution can lead to the formation of a dark, needle-like crystalline product known as quinhydrone (B85884).[10] Quinhydrone is a 1:1 charge-transfer complex formed between hydroquinone and its oxidized product, p-benzoquinone, and it typically forms during incomplete oxidation.[10] In some systems, quinones can activate persulfate to generate highly reactive sulfate (B86663) radicals (SO₄•⁻), especially under alkaline conditions (pH > 10), which then drive the degradation of organic compounds.[11][12]

Highly reactive hydroxyl radicals, often generated via advanced oxidation processes (AOPs) or pulse radiolysis, react rapidly with hydroquinone.[13][14] The mechanism involves the addition of the •OH radical to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical intermediate.[15] In the presence of oxygen, this intermediate can undergo several reactions, including the elimination of a hydroperoxyl radical (HO₂•) to yield phenol (B47542) or bimolecular decay, which can lead to the formation of hydroquinone and other products.[15]

In an acidic aqueous solution, nitrous acid quantitatively converts hydroquinone to p-benzoquinone.[16] The proposed mechanism involves the formation of a 4-hydroxy-6-nitrosocyclohexa-2,4-dienone intermediate. The rate-determining step is the subsequent homolysis of this intermediate to yield a 4-hydroxyphenoxyl radical and nitric oxide.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with hydroquinone oxidation gathered from various studies.

Table 1: Electrochemical and Kinetic Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Standard Redox Potential (E°) | +286 mV | pH 7.0, 25 °C | [3] |

| Oxidation Rate Constant (k₂) | (1.65 ± 0.16) x 10⁻³ M⁻¹s⁻¹ | Oxidant: Trisoxalatocobaltate(III), 25°C, I=1.0 M |

| HO₂•/O₂•⁻ Formation Rate (k_obsd) | 800 s⁻¹ | From reaction of benzene with •OH radicals |[15] |

Table 2: Analytical Method Performance

| Method | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Chronoamperometry | LOD | 4.22 µmol L⁻¹ | pH 5.5, Britton-Robinson buffer | [17] |

| Chronoamperometry | LOQ | 14.1 µmol L⁻¹ | pH 5.5, Britton-Robinson buffer | [17] |

| Cyclic Voltammetry | Detection Limit | 4.97 x 10⁻⁷ mol L⁻¹ | Nano-Co/poly-L-glu modified GCE | [5] |

| Cyclic Voltammetry | Linear Range | 3.85 x 10⁻⁶ to 1.30 x 10⁻³ mol L⁻¹ | Nano-Co/poly-L-glu modified GCE |[5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to study hydroquinone oxidation.

Protocol: Electrochemical Analysis by Cyclic Voltammetry

This protocol is used to investigate the redox behavior of hydroquinone.

-

Apparatus: An electrochemical workstation equipped with a three-electrode cell.

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl, saturated KCl).

-

Counter Electrode: Platinum wire.

-

-

Reagents:

-

Procedure:

-

Prepare a solution of hydroquinone (e.g., 1-5 mM) in the chosen supporting electrolyte.[4]

-

Polish the GCE surface with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.

-

Assemble the three-electrode cell with the prepared hydroquinone solution.

-

Purge the solution with inert gas (e.g., N₂) for 10-15 minutes to remove dissolved oxygen.

-

Perform cyclic voltammetry by scanning the potential over a suitable range (e.g., -0.2 V to +0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 50-100 mV/s).

-

Record the resulting voltammogram (current vs. potential plot) to identify anodic (oxidation) and cathodic (reduction) peaks.

-

Caption: Experimental workflow for cyclic voltammetry analysis.

Protocol: Spectrophotometric Monitoring of Oxidation Kinetics

This protocol is used to determine the rate of hydroquinone consumption or product formation.

-

Apparatus: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Reagents:

-

Hydroquinone solution of known concentration.

-

Oxidant solution (e.g., persulfate, H₂O₂).

-

Buffer solution to maintain constant pH.

-

-

Procedure:

-

Determine the wavelength of maximum absorbance (λ_max) for hydroquinone (typically ~290 nm) and/or p-benzoquinone.[6]

-

To study the kinetics under pseudo-first-order conditions, prepare a reaction mixture where the oxidant is in large excess (e.g., at least 20-fold) compared to hydroquinone.

-

Place the buffered hydroquinone solution in a quartz cuvette inside the spectrophotometer and allow it to thermally equilibrate.

-

Initiate the reaction by adding a small, known volume of the concentrated oxidant solution. Mix quickly.

-

Immediately begin recording the absorbance at the chosen λ_max at regular time intervals.

-

Plot the natural logarithm of the hydroquinone concentration (or absorbance) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

-

Conclusion

The oxidation of this compound in aqueous solution is a fundamentally important redox process with multiple mechanistic pathways. The reaction can proceed via two-electron transfers, as seen in electrochemical systems, or through single-electron steps involving a semiquinone radical intermediate, which is common in chemical oxidations. The specific oxidant, solution pH, and presence of catalysts are critical factors that determine the reaction rate, primary intermediates (such as semiquinone radicals or quinhydrone complexes), and final products. A thorough understanding of these variables, supported by robust experimental techniques like cyclic voltammetry and spectrophotometric kinetic analysis, is essential for controlling and utilizing this versatile chemical transformation in scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. jackwestin.com [jackwestin.com]

- 3. Hydroquinone (EHC 157, 1994) [inchem.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. A study on the electrochemical behavior of hydroquinone at a nanometer cobalt/ l -glutamate-modified electrode - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07222B [pubs.rsc.org]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. jetir.org [jetir.org]

- 8. US4973720A - Process for the preparation of p-benzoquinone - Google Patents [patents.google.com]

- 9. Bombardier beetle - Wikipedia [en.wikipedia.org]

- 10. Sciencemadness Discussion Board - Persulfate oxidation of hydroquinone - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficiency and Quantitative Structure-Activity Relationship of Monoaromatics Oxidation by Quinone-Activated Persulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. Aqueous benzene-diols react with an organic triplet excited state and hydroxyl radical to form secondary organic aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidation of benzene by the OH radical. A product and pulse radiolysis study in oxygenated aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. The kinetics and mechanism of oxidation of hydroquinone and chlorohydroquinone in the presence of nitrous acid in aqueous acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]

solubility and stability of hydroquinone in organic solvents

An In-depth Technical Guide on the Solubility and Stability of Hydroquinone (B1673460) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of hydroquinone in various organic solvents. The information contained herein is essential for professionals in drug development, chemical research, and formulation science who require a thorough understanding of hydroquinone's physicochemical properties to optimize its use in their applications.

Introduction to Hydroquinone

Hydroquinone, chemically known as benzene-1,4-diol, is an aromatic organic compound with the formula C₆H₄(OH)₂. It presents as a white granular solid and is utilized in a variety of applications, including as a reducing agent, a polymerization inhibitor, and a key ingredient in skin-lightening products.[1][2] Its efficacy and safety in these applications are intrinsically linked to its solubility and stability in the chosen solvent systems.

Solubility of Hydroquinone in Organic Solvents

The solubility of hydroquinone is a critical parameter for its formulation and application. It is generally more soluble in polar organic solvents than in nonpolar ones.[2] The following tables summarize the quantitative solubility data of hydroquinone in several common organic solvents at various temperatures.

Table 1: Solubility of Hydroquinone in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Ethanol | 30 | 46.4[2] |

| Acetone | 30 | 28.4[2] |

| Benzene | 30 | 0.06[2] |

| Carbon Tetrachloride | 30 | 0.01[2] |

Table 2: Mole Fraction Solubility of Hydroquinone in Selected Solvents at Various Temperatures

| Temperature (K) | Methanol (B129727) | Ethanol | 2-Propanol | Ethyl Acetate | Butyl Acetate |

| 276.65 | 0.1895 | 0.1788 | 0.1433 | 0.0721 | 0.0512 |

| 283.15 | 0.2188 | 0.2055 | 0.1634 | 0.0825 | 0.0587 |

| 290.15 | 0.2527 | 0.2361 | 0.1865 | 0.0945 | 0.0673 |

| 298.15 | 0.2945 | 0.2725 | 0.2136 | 0.1089 | 0.0776 |

| 305.15 | 0.3351 | 0.3075 | 0.2396 | 0.1228 | 0.0875 |

| 313.15 | 0.3842 | 0.3490 | 0.2704 | 0.1396 | 0.0995 |

| 323.15 | 0.4528 | 0.4045 | 0.3114 | 0.1619 | 0.1154 |

| 330.65 | 0.5098 | 0.4501 | 0.3452 | 0.1798 | 0.1281 |

| 338.15 | 0.5746 | 0.5015 | 0.3829 | 0.1999 | 0.1425 |

| 345.10 | 0.6415 | 0.5529 | 0.4208 | 0.2199 | 0.1567 |

Note: The mole fraction solubility data in Table 2 is derived from a study by Li et al. (2006) and was measured using a laser-monitoring observation technique.[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable formulation development. The following are detailed methodologies for key experiments cited in the literature.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Protocol:

-

Sample Preparation: An excess amount of hydroquinone is added to a known mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

-

Sampling: A known mass of the clear, saturated supernatant is carefully withdrawn.

-

Solvent Evaporation: The solvent from the sampled supernatant is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the hydroquinone).

-

Mass Determination: The mass of the remaining solid hydroquinone is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved hydroquinone per mass of the solvent.

Laser-Monitoring Observation Technique

This method is a dynamic technique that relies on detecting the dissolution of the solid phase by monitoring the transmission of a laser beam through the solid-liquid mixture as the temperature is changed.

Protocol:

-

Sample Preparation: A mixture of hydroquinone and the solvent of a known composition is prepared in a clear, jacketed vessel.

-

Instrumentation Setup: A laser beam is passed through the vessel, and its intensity is measured by a detector on the opposite side. The vessel is connected to a programmable thermostat.

-

Measurement: The temperature of the mixture is slowly increased while being stirred. As the solid dissolves, the solution becomes clear, and the intensity of the transmitted laser light increases.

-

Endpoint Determination: The temperature at which the laser light intensity reaches a plateau (indicating complete dissolution) is recorded as the saturation temperature for that specific composition.

-

Data Analysis: By repeating this process with different compositions, a solubility curve as a function of temperature can be constructed.[3]

Stability of Hydroquinone in Organic Solvents

Hydroquinone is susceptible to degradation, primarily through oxidation, which can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.[4][5] The primary degradation product is p-benzoquinone, which can impart a yellow or brown color to solutions. While extensive data exists for the stability of hydroquinone in aqueous solutions and complex formulations, there is a notable lack of quantitative stability data, such as degradation rate constants and half-lives, in pure organic solvents in the readily available scientific literature.

Factors Affecting Stability

-

Oxidation: The presence of oxygen is a key factor in the degradation of hydroquinone. The rate of oxidation can be influenced by the solvent.

-

Light: Exposure to light, particularly UV radiation, can accelerate the degradation of hydroquinone.[5]

-

Temperature: Higher temperatures generally increase the rate of degradation.

-

pH: In protic solvents, the pH can significantly affect stability. Hydroquinone is more stable in acidic conditions and degrades more rapidly in alkaline conditions.

Experimental Protocol for Stability Assessment (General)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach to quantitatively assess the stability of hydroquinone in an organic solvent.

Protocol:

-

Solution Preparation: Prepare a solution of hydroquinone in the desired organic solvent at a known concentration.

-

Storage Conditions: Aliquots of the solution are stored under various conditions (e.g., different temperatures, light exposures - protected from light vs. exposed to UV/visible light).

-

Sampling: At specified time intervals, samples are withdrawn from each storage condition.

-

HPLC Analysis: The concentration of hydroquinone and the formation of any degradation products (e.g., p-benzoquinone) are quantified using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile, with UV detection.

-

Data Analysis: The degradation of hydroquinone over time is plotted, and the degradation kinetics (e.g., zero-order, first-order) and rate constants can be determined. From the rate constant, the half-life (t₁/₂) of hydroquinone in that solvent under the specific storage conditions can be calculated.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of hydroquinone's solubility and stability.

Conclusion

This technical guide has summarized the available quantitative data on the solubility of hydroquinone in a range of organic solvents and has provided detailed experimental protocols for its determination. While the factors affecting hydroquinone's stability are well-understood, there is a clear gap in the literature regarding quantitative stability data (e.g., degradation kinetics) in pure organic solvents. The provided general protocol for a stability study using HPLC can serve as a template for researchers aiming to generate such data for their specific solvent systems and applications. A thorough understanding and experimental determination of both solubility and stability are paramount for the successful formulation and application of hydroquinone in research and industry.

References

The Natural Occurrence of Benzene-1,4-diol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,4-diol, commonly known as hydroquinone (B1673460), is a phenolic compound naturally present in a variety of plant species. While often found in its glycosylated form, arbutin (B1665170), free hydroquinone also plays significant roles in plant physiology, acting as an allelochemical, a signaling molecule, and a precursor to other secondary metabolites. This technical guide provides an in-depth overview of the natural occurrence of hydroquinone in plants, its biosynthesis via the shikimate pathway, and its physiological functions. Detailed experimental protocols for the extraction and quantification of hydroquinone are provided, along with a summary of its reported concentrations in various plant tissues. Furthermore, this guide illustrates key biosynthetic and experimental pathways using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Hydroquinone (this compound) is an aromatic organic compound with the chemical formula C₆H₄(OH)₂. In plants, it is a key intermediate in the biosynthesis of various secondary metabolites and is also known for its allelopathic and antioxidant properties.[1][2] The presence of hydroquinone and its derivatives, such as the glucoside arbutin, has been documented across numerous plant families. Understanding the natural occurrence, biosynthesis, and physiological roles of hydroquinone is crucial for its potential applications in agriculture, pharmacology, and drug development. This guide aims to provide a comprehensive technical resource on these aspects.

Biosynthesis of this compound in Plants

The primary route for the biosynthesis of hydroquinone in plants is the shikimate pathway.[3][4] This central metabolic pathway is responsible for the production of aromatic amino acids and other phenolic compounds.

The biosynthesis of hydroquinone branches off from the shikimate pathway at the intermediate chorismate. Chorismate is converted to p-hydroxybenzoic acid (pHBA) by the enzyme chorismate lyase.[5] Subsequently, pHBA is hydroxylated to form hydroquinone. While the precise enzymatic mechanisms can vary between plant species, the conversion of pHBA to hydroquinone is a key step.[6]

Natural Occurrence and Quantitative Data

Hydroquinone has been identified in various plant tissues, including leaves, stems, and roots.[7][8][9] However, it is more commonly found as its glucoside, arbutin. The concentration of free hydroquinone is generally low. The following table summarizes quantitative data for hydroquinone and arbutin found in different plant materials.

| Plant Species | Family | Plant Part | Compound | Concentration | Reference |

| Origanum majorana | Lamiaceae | Aerial Parts | Hydroquinone | 0.054% of dry weight | [5] |

| Origanum majorana | Lamiaceae | Aerial Parts | Arbutin | 0.039% of dry weight | [5] |

| Arbutus unedo | Ericaceae | Leaves | Arbutin | 2.75 - 6.82 mg/g dry weight | [10] |

| Arbutus unedo | Ericaceae | Leaves | Hydroquinone | Not Detected | [10][11] |

| Pyrus communis | Rosaceae | Flowers | Arbutin | Present (not quantified) | [12] |

| Pyrus communis | Rosaceae | Flowers | Hydroquinone | Not Detected | [12] |

| Bergenia cordifolia | Saxifragaceae | Leaves | Arbutin | Present (not quantified) | [12] |

| Bergenia cordifolia | Saxifragaceae | Leaves | Hydroquinone | Not Detected | [12] |

| Ledum palustre | Ericaceae | Leaves | Arbutin | Present (not quantified) | [12] |

| Ledum palustre | Ericaceae | Leaves | Hydroquinone | Not Detected | [12] |

| Plant-derived smoke | - | - | Hydroquinone | Identified | [13][14][15][16] |

Physiological Roles and Signaling

Hydroquinone exhibits several important physiological roles in plants, primarily related to allelopathy and stress response.

4.1. Allelopathy: Hydroquinone can act as an allelochemical, a compound released by a plant that influences the growth of neighboring plants.[17] It has been shown to inhibit the growth of various weed species, sometimes more effectively than crop species, suggesting its potential as a natural herbicide.[17] The allelopathic effects of hydroquinone are concentration-dependent, with higher concentrations generally being inhibitory.

4.2. Seed Germination: Hydroquinone has a dual effect on seed germination. At low concentrations (e.g., 5-20 ppm), it has been observed to promote the germination of seeds such as lettuce.[13][14] Conversely, at higher concentrations, it becomes inhibitory to both germination and subsequent seedling growth.[13] This suggests a role for hydroquinone as a signaling molecule in the regulation of dormancy and germination.

4.3. Plant Defense and Stress Response: As a phenolic compound, hydroquinone can be involved in plant defense mechanisms against pathogens and herbivores. Its antioxidant properties may also contribute to the mitigation of oxidative stress. Plant-derived smoke, which contains hydroquinone, has been shown to ameliorate salt stress in plants by regulating redox homeostasis through the enhancement of antioxidant enzyme activity.[18][19]

Currently, the specific molecular signaling pathways through which hydroquinone exerts these effects are not fully elucidated. However, it is hypothesized that its influence on seed germination may be linked to phytohormonal pathways, such as those involving auxins and gibberellins.[19] Its role in stress response likely involves the modulation of antioxidant systems and stress-responsive gene expression.[18]

Experimental Protocols

The accurate quantification of hydroquinone in plant tissues requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

5.1. Extraction of Hydroquinone from Plant Material

-

Sample Preparation: Dry the plant material at room temperature and grind it into a homogeneous powder using a sieve.

-

Solvent Extraction:

-

Weigh approximately 1 g of the powdered plant material.

-

Add 8 mL of methanol (B129727) to a 10 mL volumetric flask containing the sample.[20]

-

Sonicate the mixture for 30 minutes to ensure thorough extraction.[20]

-

Dilute the extract to the 10 mL mark with methanol.[20]

-

Filter the solution through a 0.45 µm membrane filter to remove particulate matter.[20] The resulting filtrate is the sample solution for HPLC analysis.

-

5.2. Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous determination of arbutin and hydroquinone is described below.[12][21]

-

Instrumentation: A standard HPLC system equipped with a quaternary pump and a UV-VIS or photodiode array (PDA) detector.

-

Column: LiChro-CARD 125-4 Superspher®100 RP-18 column.[12]

-

Mobile Phase: A gradient of 0.5% aqueous orthophosphoric acid and methanol.

-

Elution Profile:

-

0-2 min: 0-2% methanol

-

2.01-6 min: 15% methanol

-

6.01-8 min: 15-25% methanol

-

8.01-12 min: 70% methanol

-

-

Flow Rate: 1 mL/min.[12]

-

Detection Wavelength: 289 nm.[12]

-

Injection Volume: 20 µl.[12]

-

Quantification: Create a calibration curve using standard solutions of hydroquinone at known concentrations. The concentration of hydroquinone in the plant extract can then be determined by comparing its peak area to the calibration curve.

Conclusion

This compound is a naturally occurring phenolic compound in plants with multifaceted roles in allelopathy, seed germination, and stress response. Its biosynthesis is intricately linked to the central shikimate pathway. While often present in its glycosylated form, arbutin, the free form of hydroquinone is bioactive and of significant interest to researchers. The provided experimental protocols offer a reliable framework for the extraction and quantification of hydroquinone from plant materials, enabling further investigation into its physiological functions and potential applications. This technical guide serves as a foundational resource for scientists and professionals in the fields of plant biology, natural product chemistry, and drug development, facilitating a deeper understanding of this important plant metabolite.

References

- 1. Juglone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nutrient levels within leaves, stems, and roots of the xeric species Reaumuria soongorica in relation to geographical, climatic, and soil conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. notulaebotanicae.ro [notulaebotanicae.ro]

- 13. Hydroquinone; A Novel Bioactive Compound from Plant-Derived Smoke Can Cue Seed Germination of Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydroquinone; A Novel Bioactive Compound from Plant-Derived Smoke Can Cue Seed Germination of Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Hydroquinone; A Novel Bioactive Compound from Plant-Derived Smoke Can Cue Seed Germination of Lettuce [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Microbial synthesis of p-hydroxybenzoic acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. notulaebotanicae.ro [notulaebotanicae.ro]

Spectroscopic Analysis of Benzene-1,4-diol: A Technical Guide

Introduction

Benzene-1,4-diol, also known as hydroquinone, is a crucial aromatic organic compound with a wide range of applications, including in pharmaceuticals, photographic development, and as a polymerization inhibitor. A thorough understanding of its structural and electronic properties is paramount for its effective utilization and for quality control in various industries. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.

¹H NMR Spectroscopy

Due to the symmetry of the this compound molecule, the four aromatic protons are chemically equivalent, and the two hydroxyl protons are also equivalent. This results in a simple ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.65 | Singlet | 2H | -OH (hydroxyl protons) |

| 6.58 | Singlet | 4H | Ar-H (aromatic protons) |

¹³C NMR Spectroscopy

The symmetry of this compound also leads to a simplified ¹³C NMR spectrum, with only two signals representing the six carbon atoms of the benzene (B151609) ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 149.8 | C-OH (aromatic carbons bonded to hydroxyl groups) |

| 115.7 | C-H (aromatic carbons bonded to hydrogen) |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) may be required to obtain a spectrum with a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3350-3200 (broad) | O-H stretch (hydrogen-bonded) |

| 3040-3010 | C-H stretch (aromatic) |

| 1600-1585 | C=C stretch (in-ring) |

| 1515-1475 | C=C stretch (in-ring) |

| 1260-1180 | C-O stretch (phenol) |

| 850-750 | C-H bend (out-of-plane) |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

The resulting spectrum will show the characteristic absorption bands of this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from the π → π* transitions of the aromatic ring.

Table 4: UV-Vis Spectroscopic Data for this compound in Methanol (B129727)

| λ_max (nm) | Molar Absorptivity (ε) | Solvent |

| 293 | ~2,500 L mol⁻¹ cm⁻¹ | Methanol |

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of this compound in methanol of a known concentration (e.g., 100 µg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

-

Fill a quartz cuvette with the solvent (methanol) to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

-

Sample Measurement:

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

-

The wavelength of maximum absorbance (λ_max) should be identified from the resulting spectrum.

-

Workflow for Spectroscopic Analysis

The logical flow of a comprehensive spectroscopic analysis of this compound can be visualized as a structured workflow, from initial sample handling to final data interpretation and structural confirmation.

The combined application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the molecular structure and the chemical environment of each atom. IR spectroscopy verifies the presence of key functional groups, namely the hydroxyl and aromatic moieties. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. The data and protocols presented in this guide serve as a valuable resource for the accurate and reliable spectroscopic analysis of this compound in research and industrial settings.

An In-depth Technical Guide to the Electronic Structure and Properties of Hydroquinone Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure and properties of hydroquinone (B1673460) and its isomers, catechol and resorcinol (B1680541). A comparative analysis of their electrochemical and spectroscopic properties is presented, supported by quantitative data. Detailed experimental protocols for cyclic voltammetry and UV-Visible spectroscopy are outlined to facilitate the characterization of these dihydroxybenzene isomers. Furthermore, this guide explores the biological significance of their electronic properties, specifically focusing on the differential activation of the Nrf2 and HSF-1 signaling pathways. Finally, a logical workflow for the computational analysis of these isomers is presented to illustrate a theoretical approach to understanding their structure-property relationships.

Introduction

Hydroquinone (1,4-dihydroxybenzene), catechol (1,2-dihydroxybenzene), and resorcinol (1,3-dihydroxybenzene) are isomers of dihydroxybenzene that play significant roles in various chemical and biological processes. Their distinct electronic structures, arising from the different positions of the hydroxyl groups on the benzene (B151609) ring, give rise to unique physicochemical properties. These properties, in turn, dictate their applications, ranging from industrial chemicals to crucial moieties in pharmaceuticals and biologically active molecules. For drug development professionals, understanding the nuanced differences in the electronic properties of these isomers is critical for designing molecules with specific redox activities and biological targets. This guide aims to provide a detailed technical resource for researchers working with these important compounds.

Comparative Electronic and Spectroscopic Properties

The electronic properties of hydroquinone isomers are fundamentally governed by the relative positions of the two hydroxyl groups on the aromatic ring. These structural differences influence their redox potentials, spectroscopic signatures, and overall reactivity.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these isomers. The oxidation potentials provide insight into the ease with which these molecules donate electrons, a key aspect of their antioxidant activity and biological function.

Table 1: Comparative Electrochemical Properties of Hydroquinone Isomers

| Isomer | Anodic Peak Potential (Epa) vs. Ag/AgCl [mV] | Notes |

| Hydroquinone | 166 | Reversible to quasi-reversible redox behavior. |

| Catechol | 277 | Reversible to quasi-reversible redox behavior. |

| Resorcinol | 660 | Generally exhibits irreversible oxidation. |

Note: The exact potential values can vary depending on experimental conditions such as pH, solvent, and electrode material. The values presented are representative for comparative purposes.

Hydroquinone and catechol exhibit reversible or quasi-reversible redox behavior due to the formation of stable quinone structures upon oxidation. In contrast, resorcinol's oxidation is typically irreversible and occurs at a much higher potential, indicating it is significantly more difficult to oxidize.[1]

Spectroscopic Properties

UV-Visible spectroscopy provides information about the electronic transitions within the molecules. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic for each isomer.

Table 2: Comparative UV-Visible Spectroscopic Properties of Hydroquinone Isomers

| Isomer | λmax [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Solvent/Conditions |

| Hydroquinone | 288 - 293 | ~2,700 | Methanol or aqueous solutions.[2][3] |

| Catechol | ~275 | 3,400 | Aqueous buffer.[4][5] |

| Resorcinol | ~274 | Not consistently reported | Aqueous solutions. |

Note: Molar absorptivity values can be highly dependent on the solvent and pH. The values provided are approximate and for comparative illustration.

The UV-Vis spectra of these isomers are characterized by absorptions in the ultraviolet region, arising from π → π* transitions within the benzene ring. The λmax values are similar, but differences in their molar absorptivities can be utilized for their individual or simultaneous determination.

Experimental Protocols

Cyclic Voltammetry (CV)

This protocol outlines a general procedure for the electrochemical analysis of hydroquinone isomers.

Objective: To determine the oxidation potentials of hydroquinone, catechol, and resorcinol.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

Electrochemical cell

-

Hydroquinone, catechol, and resorcinol standards

-

Supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and then deionized water to remove any residual polishing material.

-

Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0.

-

Analyte Solution Preparation: Prepare stock solutions of hydroquinone, catechol, and resorcinol (e.g., 10 mM) in the supporting electrolyte. From these, prepare the desired concentration for analysis (e.g., 1 mM).

-

Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the cyclic voltammogram.

-

Perform multiple cycles to ensure reproducibility.

-

-

Data Analysis: Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.

UV-Visible Spectroscopy

This protocol provides a general method for the spectroscopic analysis of hydroquinone isomers.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of hydroquinone, catechol, and resorcinol.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Hydroquinone, catechol, and resorcinol standards

-

Solvent (e.g., Methanol or deionized water)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of each isomer and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Standard Solutions Preparation: Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

-

Wavelength Scan:

-

Use the solvent as a blank to zero the spectrophotometer.

-

Scan one of the standard solutions across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Absorbance Measurements:

-

Set the spectrophotometer to the determined λmax for each isomer.

-

Measure the absorbance of each standard solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for each isomer.

-

The slope of the linear regression of the calibration curve corresponds to the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

-

Mandatory Visualizations

Signaling Pathway Diagram

The differential redox properties of hydroquinone isomers have significant implications in biological systems. Notably, the ease of oxidation of hydroquinone (para-isomer) and catechol (ortho-isomer) to their corresponding electrophilic quinones is crucial for the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and HSF-1 (Heat Shock Factor 1) signaling pathways.[6][7] These pathways are central to the cellular stress response, protecting against oxidative damage and proteotoxicity. Resorcinol (meta-isomer), being difficult to oxidize, does not effectively activate these pathways.

Caption: Differential activation of Nrf2 and HSF-1 signaling pathways by hydroquinone isomers.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of hydroquinone isomers. This approach complements experimental studies by providing theoretical insights into their properties.

References

- 1. UV-Vis Spectrum of Hydroquinone | SIELC Technologies [sielc.com]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Benzene-1,4-diol Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of benzene-1,4-diol (hydroquinone) and its primary metabolites. The document focuses on quantitative toxicological data, detailed experimental methodologies, and the elucidation of key signaling pathways involved in its toxicity.

Core Toxicological Data

This compound, a major metabolite of benzene, undergoes further biotransformation to reactive intermediates, primarily 1,4-benzoquinone. This quinone and its subsequent glutathione (B108866) conjugates are central to the observed toxicity.[1][2] The toxic effects are multifaceted, encompassing cytotoxicity, genotoxicity, and organ-specific damage, with the bone marrow and kidneys being significant targets.[2][3]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for this compound (hydroquinone).

Table 1: Acute Toxicity of this compound (Hydroquinone)

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat | Oral | 320 mg/kg | [2] |

| Rat (Sprague-Dawley) | Oral | >375 mg/kg | [4][5] |

| Mouse | Oral | 245 mg/kg | [2][5] |

| Dog | Oral | 200 mg/kg | [2][5] |

| Cat | Oral | 70 mg/kg | [2][5] |

| Guinea Pig | Oral | 550 mg/kg | [2][5] |

| Rabbit | Dermal | >2000 mg/kg | [2][4] |

| Mouse | Intraperitoneal | 100 mg/kg | [2] |

| Mouse | Subcutaneous | 182-190 mg/kg | [2] |

Table 2: Subchronic and Chronic Toxicity of this compound (Hydroquinone) in Rats

| Study Duration | Route of Administration | Species | NOAEL | LOAEL | Key Effects Observed at LOAEL | Reference(s) |

| 13 weeks | Gavage | F344/N Rat | 100 mg/kg/day | 200 mg/kg/day | Lethargy, tremors, convulsions, nephrotoxicity | [2] |

| 2 years | Gavage | F344/N Rat | 25 mg/kg/day | 50 mg/kg/day | Decreased body weight, kidney lesions | [6] |

Table 3: In Vitro Cytotoxicity of this compound (Hydroquinone)

| Cell Line | Assay | Endpoint | Effective Concentration | Reference(s) |

| Jurkat | Apoptosis | Increased | 50 µM | [7][8] |

| A375p (dermal) | MTT Assay | >50% reduction in cell viability | 5-10 mM | |

| BRL3A (liver) | MTT Assay | Reduction in cell viability | 5-10 mM | |

| Detroit 551 | MTT Assay | Cell viability reduced to ~20% | 400 µM (after 6h UVB irradiation of arbutin) | [9] |

| HepG2 | Comet Assay | DNA strand breaks | 6.25-25 µM | [1] |

| HepG2 | Micronucleus Test | Increased frequency | 12.5-50 µM | [1] |

Key Signaling Pathways in this compound Metabolite Toxicity

The toxicity of this compound metabolites is intrinsically linked to the generation of reactive oxygen species (ROS) and subsequent engagement of cellular stress and death pathways. Two prominent pathways are detailed below.

ROS-Mediated Apoptosis via ERK and Caspase Activation

High concentrations of hydroquinone (B1673460) lead to increased intracellular ROS levels, which in turn triggers the phosphorylation and activation of Extracellular signal-regulated kinase (ERK).[7][8] Activated ERK contributes to the apoptotic cascade, culminating in the activation of caspase-9 and the executioner caspase-3, leading to PARP cleavage and cell death.[7][8]

Intrinsic Pathway of Apoptosis

Hydroquinone can induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction. This is characterized by the loss of mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol.[10] Cytochrome c then participates in the activation of caspase-9 and subsequently caspase-3, leading to apoptosis.[10] This pathway can have both caspase-dependent and -independent components.[10]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Expose the cells to various concentrations of this compound or its metabolites for a predetermined duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After the treatment period, add MTT solution (typically 10 µL of a 10 mg/mL solution) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Add a solubilizing agent, such as a 15% sodium dodecyl sulfate (B86663) (SDS) solution, to dissolve the formazan crystals. Incubate for an additional 24 hours at 37°C.[11]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Genotoxicity Assessment: In Vivo Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Workflow:

Detailed Steps:

-

Animal Dosing: Administer hydroquinone to animals (e.g., F344 rats) by an appropriate route, such as oral gavage, at various dose levels.[12] A maximum tolerated dose is typically included.

-

Tissue Harvest and Cell Isolation: At a specified time after dosing, euthanize the animals and harvest target organs (e.g., duodenum, liver, kidneys, testes).[12] Prepare single-cell suspensions from these tissues.

-

Slide Preparation: Embed the isolated cells in a low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."[1]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.

Workflow:

Detailed Steps:

-

Induction of Apoptosis: Treat cells with the test compound (e.g., hydroquinone) to induce apoptosis. Include appropriate positive and negative controls.

-

Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer to release the intracellular contents, including caspases.

-

Protein Concentration Determination: Determine the protein concentration of the cell lysates to ensure equal loading in the assay.

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA). Incubate at 37°C for 1-2 hours.

-

Spectrophotometric Measurement: During the incubation, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroanilide (pNA). Measure the absorbance of pNA at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. umimpact.umt.edu [umimpact.umt.edu]